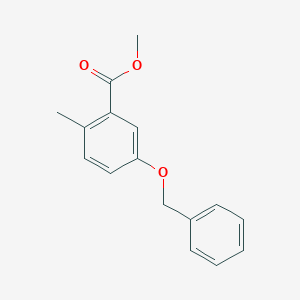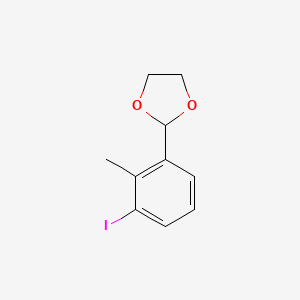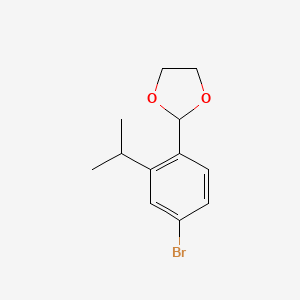
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a heterocyclic compound with a wide range of applications in organic synthesis, ranging from pharmaceuticals to agrochemicals. It is a versatile intermediate in the synthesis of many important compounds. The compound has a wide range of uses due to its unique properties, such as its high reactivity and stability in a variety of conditions. The compound is also known for its low toxicity and environmental impact.
Wissenschaftliche Forschungsanwendungen
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds such as inhibitors of the enzyme cytochrome P450, which are important for drug metabolism. It is also used in the synthesis of compounds with anti-inflammatory and anti-cancer activities. The compound is also used in the synthesis of compounds with anti-fungal and anti-bacterial activities.
Wirkmechanismus
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis, and its mechanism of action can vary depending on the application. In general, the compound acts as a nucleophile, reacting with electrophiles to form a new covalent bond. This reaction is often used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cytochrome P450.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has low toxicity in mammals, with no significant adverse effects observed in animal studies. The compound has also been found to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis and has a number of advantages for lab experiments. The compound is highly reactive and stable in a variety of conditions, making it ideal for use in a wide range of synthetic reactions. The compound is also non-toxic and environmentally friendly, making it a safe and cost-effective reagent. However, the compound is relatively expensive, making it a costly reagent for large-scale synthesis.
Zukünftige Richtungen
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane has a wide range of applications in organic synthesis and is an important intermediate in the synthesis of many important compounds. Future research could focus on the development of new methods for the synthesis of the compound, as well as the development of new applications for the compound. Additionally, research could focus on the development of novel compounds based on the structure of this compound. Finally, research could focus on the development of new methods for the purification of the compound.
Synthesemethoden
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane can be synthesized in a number of ways. One of the most common methods is the reaction of 2-bromo-3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide or potassium tert-butoxide. The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(2-bromo-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJJYIBVDPPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B6296257.png)





![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)


